molecular formula C13H13NO4S2 B3885408 4-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B3885408
M. Wt: 311.4 g/mol
InChI Key: MARFFVRVDYOEHU-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-297131 is a chemical compound with the molecular formula C₁₃H₁₃NO₄S₂. It is known for its role as an inhibitor of the HIV-1Tat protein, which is crucial in the transcription process of HIV. This compound has significant implications in the prevention and treatment of AIDS .

Preparation Methods

The synthesis of WAY-297131 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

WAY-297131 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-297131 has a wide range of scientific research applications, including:

Mechanism of Action

WAY-297131 exerts its effects by inhibiting the HIV-1Tat protein, which is essential for the transcription process of HIV. By blocking this protein, WAY-297131 reduces the replication capacity of the virus, thereby helping in the prevention and treatment of AIDS. The molecular targets and pathways involved include the HIV-1Tat protein and the associated transcription machinery .

Comparison with Similar Compounds

WAY-297131 is unique in its specific inhibition of the HIV-1Tat protein. Similar compounds include other HIV-1Tat protein inhibitors, such as:

These compounds highlight the uniqueness of WAY-297131 in its specific application and mechanism of action.

Properties

IUPAC Name

4-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-8-4-5-9(18-8)7-10-12(17)14(13(19)20-10)6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,15,16)/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARFFVRVDYOEHU-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
Reactant of Route 2
4-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
Reactant of Route 3
4-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
Reactant of Route 4
4-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
Reactant of Route 5
4-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
Reactant of Route 6
4-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

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